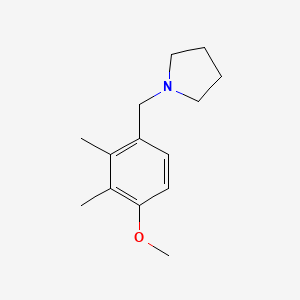
2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamine, also known as O-Desmethylvenlafaxine, is a chemical compound that belongs to the class of phenethylamines. It is a metabolite of Venlafaxine, a popular antidepressant drug. O-Desmethylvenlafaxine has been extensively studied for its potential therapeutic applications in treating depression, anxiety, and other psychiatric disorders.
Wirkmechanismus
2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters, which helps to regulate mood, emotions, and behavior. 2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine also has a weak affinity for dopamine reuptake, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine has been shown to have a similar pharmacological profile as Venlafaxine. It has a half-life of approximately 11 hours and is metabolized by the liver. 2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine is excreted primarily in the urine and feces.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has a high purity level, which makes it suitable for use in biochemical and pharmacological assays. However, one of the limitations of using 2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine in laboratory experiments is that it is a metabolite of Venlafaxine, which means that it may not be effective on its own without the presence of Venlafaxine.
Zukünftige Richtungen
There are several future directions for research on 2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine. One area of interest is investigating its potential therapeutic applications in treating other psychiatric disorders, such as bipolar disorder, post-traumatic stress disorder (PTSD), and obsessive-compulsive disorder (OCD). Another area of interest is studying the pharmacokinetics and pharmacodynamics of 2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine to better understand its mechanism of action and potential side effects. Finally, there is a need for more research on the safety and efficacy of 2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine in comparison to other antidepressant drugs.
Synthesemethoden
The synthesis of 2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine involves the reduction of Venlafaxine using Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) in anhydrous conditions. The reaction yields 2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine has been investigated for its potential therapeutic applications in treating various psychiatric disorders. It has been shown to have a similar mechanism of action as Venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI). 2-(3-ethylphenoxy)-N-(2-methoxyethyl)ethanamineenlafaxine has been found to be a potent inhibitor of serotonin and norepinephrine reuptake, which makes it an effective antidepressant agent.
Eigenschaften
IUPAC Name |
N-[2-(3-ethylphenoxy)ethyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-3-12-5-4-6-13(11-12)16-10-8-14-7-9-15-2/h4-6,11,14H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUBBVHKURUDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5177693.png)
![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5177701.png)


![methyl 4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5177730.png)
![N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B5177744.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5177750.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine](/img/structure/B5177761.png)
![4-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5177768.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5177774.png)
![N-(2,5-dimethylphenyl)-2-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}acetamide](/img/structure/B5177789.png)